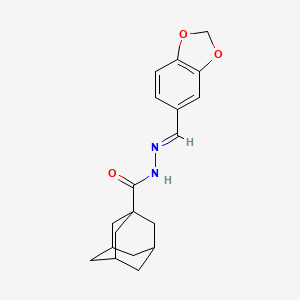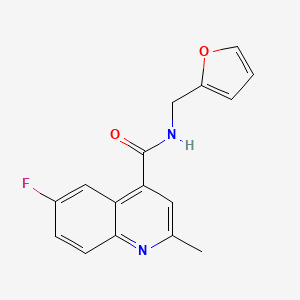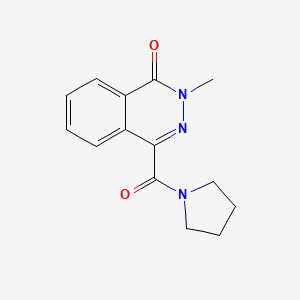![molecular formula C20H21N3OS B5730568 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)
2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide, also known as MTTQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTTQ is a member of the quinolinecarbohydrazide family, which has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
作用机制
The mechanism of action of 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. In addition, 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress, in cancer cells and LPS-stimulated macrophages. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has also been found to increase the levels of superoxide dismutase (SOD) and glutathione (GSH), which are antioxidant enzymes, in these cells. Furthermore, 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.
实验室实验的优点和局限性
2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has also been found to exhibit low toxicity in animal studies. However, there are some limitations to using 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide in lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can limit its translation to clinical applications.
未来方向
There are several future directions for the study of 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to enhance the antitumor effects of other agents, such as cisplatin and doxorubicin, in cancer cells. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to reduce the levels of pro-inflammatory cytokines in LPS-stimulated macrophages, which suggests that it may have therapeutic potential for these diseases. Furthermore, future studies can focus on improving the solubility and pharmacokinetics of 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide, which can enhance its translation to clinical applications.
合成方法
2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide can be synthesized by the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 2-isobutyl-4-hydrazinylquinoline. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and the product is purified by recrystallization. The yield of 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, 2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide has been shown to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13(2)10-15-11-17(16-6-4-5-7-18(16)22-15)20(24)23-21-12-19-14(3)8-9-25-19/h4-9,11-13H,10H2,1-3H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDYZLABFFFPZ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)


![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)

![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)